A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Bromo-6-(trifluoromethyl)picolinonitrile
A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Bromo-6-(trifluoromethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-6-(trifluoromethyl)picolinonitrile. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed interpretation of the spectral features, grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of the electron-withdrawing trifluoromethyl and cyano groups, as well as the bromine substituent, on the chemical environment of the pyridine ring. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling accurate structural elucidation and a deeper understanding of the electronic properties of this and related molecules.
Introduction: The Significance of 4-Bromo-6-(trifluoromethyl)picolinonitrile in Modern Chemistry
4-Bromo-6-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative of significant interest in the development of novel pharmaceuticals and advanced materials. The unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a nitrile function, imparts distinct electronic and steric properties to the molecule. These characteristics make it a versatile building block in organic synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such complex organic molecules. The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure, offering insights into the connectivity of atoms and the electronic environment of each nucleus. This guide will provide a thorough analysis of the expected ¹H and ¹³C NMR spectra of 4-Bromo-6-(trifluoromethyl)picolinonitrile, based on established principles and data from structurally related compounds.
Molecular Structure and Key NMR-Active Nuclei
The structure of 4-Bromo-6-(trifluoromethyl)picolinonitrile, with the IUPAC numbering convention for the pyridine ring, is presented below. The key nuclei for ¹H and ¹³C NMR spectroscopy are the two aromatic protons (H-3 and H-5) and the six unique carbon atoms of the substituted pyridine ring, the nitrile carbon, and the trifluoromethyl carbon.
Figure 1. Molecular structure of 4-Bromo-6-(trifluoromethyl)picolinonitrile with IUPAC numbering.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 4-Bromo-6-(trifluoromethyl)picolinonitrile is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to H-3 and H-5. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-6-(trifluoromethyl)picolinonitrile
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | d | ~2.0 |
| H-5 | 8.3 - 8.5 | d | ~2.0 |
Predicted values are based on the analysis of substituent effects on the pyridine ring and data from analogous compounds. The exact chemical shifts may vary depending on the solvent and concentration.
Rationale for Chemical Shift Assignments
-
Deshielding Effects: The pyridine nitrogen atom is electronegative and inductively withdraws electron density from the ring, leading to a general deshielding of the ring protons compared to benzene[1].
-
Substituent Effects:
-
The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group will significantly deshield the adjacent H-5 proton.[2][3]
-
The cyano group (-CN) is also a strong electron-withdrawing group, which will deshield the adjacent H-3 proton.
-
The bromine atom (-Br) is an electronegative substituent that exerts a deshielding inductive effect.[4]
-
-
H-5 Chemical Shift: The H-5 proton is expected to be the most downfield (highest chemical shift) signal. This is due to the combined deshielding effects of the adjacent trifluoromethyl group and the para-cyano group.
-
H-3 Chemical Shift: The H-3 proton will also be significantly deshielded by the adjacent cyano group and the para-bromine atom.
-
Coupling: The two protons, H-3 and H-5, are meta to each other. This will result in a small four-bond coupling (⁴JHH), typically in the range of 2.0 Hz, leading to both signals appearing as doublets.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide more detailed structural information, with distinct signals for each of the six carbon atoms in the pyridine ring, as well as the carbons of the nitrile and trifluoromethyl groups. The chemical shifts are highly sensitive to the electronic environment created by the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-6-(trifluoromethyl)picolinonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹⁹F coupled spectrum) |
| C-2 | 145 - 150 | s |
| C-3 | 125 - 130 | s |
| C-4 | 130 - 135 | s |
| C-5 | 120 - 125 | q |
| C-6 | 150 - 155 | q |
| -CN | 115 - 120 | s |
| -CF₃ | 120 - 125 | q |
Predicted values are based on additivity rules and data from related substituted pyridines.[5][6] The exact chemical shifts may vary depending on the solvent and experimental conditions.
Rationale for Chemical Shift Assignments
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, are expected to be the most deshielded of the ring carbons. C-6, being directly attached to the strongly electron-withdrawing trifluoromethyl group, will likely be the most downfield signal.[7] C-2 is attached to the cyano group.
-
C-4: The carbon bearing the bromine atom (C-4) will have its chemical shift influenced by the electronegativity of bromine.
-
C-3 and C-5: These carbons are expected to appear at higher field (lower chemical shift) compared to the substituted carbons. The chemical shift of C-5 will be influenced by the adjacent trifluoromethyl group, and it is expected to show coupling to the fluorine atoms.
-
-CN: The nitrile carbon typically appears in the range of 115-120 ppm.
-
-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is typically in the range of 120-125 ppm.[7]
Experimental Considerations for NMR Analysis
Sample Preparation and Solvent Selection
For optimal results, 4-Bromo-6-(trifluoromethyl)picolinonitrile should be dissolved in a deuterated solvent that provides good solubility and minimal signal overlap with the analyte.
-
Recommended Solvents:
-
Chloroform-d (CDCl₃): A common and versatile solvent for many organic compounds.
-
Acetone-d₆ ((CD₃)₂CO): Offers good solubility for polar compounds.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent suitable for compounds with poor solubility in other solvents.
-
The choice of solvent can influence the chemical shifts due to solvent-solute interactions.[8][9] It is crucial to report the solvent used when presenting NMR data. A typical sample concentration for ¹H NMR is 5-10 mg in 0.5-0.7 mL of deuterated solvent, while ¹³C NMR may require a more concentrated sample.[10][11]
NMR Spectrometer Parameters
Standard NMR experiments can be used to acquire the ¹H and ¹³C spectra.
-
¹H NMR: A standard one-pulse experiment is sufficient.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon (except for the CF₃ carbon, which will be a quartet).
For unambiguous assignment of the carbon signals, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Figure 2. A typical workflow for the NMR analysis of an organic compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-Bromo-6-(trifluoromethyl)picolinonitrile. The analysis highlights the significant influence of the electron-withdrawing trifluoromethyl and cyano groups, as well as the bromine substituent, on the chemical shifts of the pyridine ring protons and carbons. The provided data and interpretations serve as a robust reference for researchers working with this compound, facilitating its identification, purity assessment, and further application in chemical synthesis and drug discovery. The experimental protocols outlined will ensure the acquisition of high-quality NMR data for reliable structural elucidation.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. Available at: [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available at: [Link]
-
Fluorine NMR. Available at: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. Available at: [Link]
-
Effect of substituents on the 13C-NMR chemical shifts of 3-methylene-4-substituted-1,4-pentadienes. Part I. - GWDG. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
-
SUPPORTING MATERIALS. Available at: [Link]
-
1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0295450) - NP-MRD. Available at: [Link]
-
13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0056804) - NP-MRD. Available at: [Link]
-
13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0192051) - NP-MRD. Available at: [Link]
-
13C NMR Spectroscopy. Thieme Connect. Available at: [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. Available at: [Link]
-
Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. Available at: [Link]
-
Predicted carbon-13 NMR data of Natural Products (PNMRNP) - Zenodo. Available at: [Link]
-
1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The Proton Nuclear Magnetic Resonance Spectra of Pyridines. - CDC Stacks. Available at: [Link]
-
Predict 13C carbon NMR spectra - NMRdb.org. Available at: [Link]
-
Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study - ACS Publications. Available at: [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - PMC. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]
-
1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib - Modgraph. Available at: [Link]
-
NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. Available at: [Link]
-
DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - MDPI. Available at: [Link]
-
6 - ACG Publications. Available at: [Link]
-
NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. Available at: [Link]
-
Predict all NMR spectra - NMRdb.org. Available at: [Link]
-
Predict 13C NMR spectra - Cheminfo.org. Available at: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available at: [Link]
-
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. Available at: [Link]
-
6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC. Available at: [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. Available at: [Link]
-
Quantitative 1 H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. MDPI. Available at: [Link]
-
NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. Available at: [Link]
-
NMR Spectra of Some Nitro-Substituted N-Alkylanilines. I. - Amanote Research. Available at: [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
